5-Cyano-6-methylnicotinic acid

Description

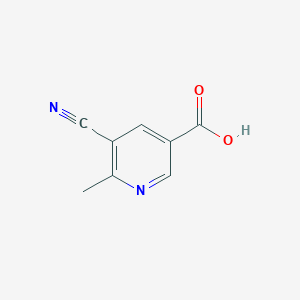

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-6(3-9)2-7(4-10-5)8(11)12/h2,4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBEWMXYDGNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216866-96-4 | |

| Record name | 5-cyano-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-6-methylnicotinic Acid

This guide provides a comprehensive technical overview of 5-Cyano-6-methylnicotinic acid (CAS No. 1216866-96-4), a functionalized pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a carboxylic acid, a nitrile, and a methyl group on a pyridine ring, this molecule presents a unique scaffold for the development of novel chemical entities. This document synthesizes fundamental data, outlines logical and field-proven synthetic strategies, and discusses potential applications based on the established bioactivity of related heterocyclic compounds.

Core Compound Identification and Properties

5-Cyano-6-methylnicotinic acid is a distinct chemical entity whose structure lends itself to a variety of chemical modifications, making it a valuable building block in synthetic chemistry.

Physicochemical and Structural Data

A summary of the key identification and property data for 5-Cyano-6-methylnicotinic acid is presented below.

| Property | Value | Source |

| CAS Number | 1216866-96-4 | BLD Pharm[1] |

| Molecular Formula | C₈H₆N₂O₂ | BLD Pharm[1] |

| Molecular Weight | 162.15 g/mol | BLD Pharm[1] |

| SMILES | O=C(O)C1=CN=C(C)C(C#N)=C1 | BLD Pharm[1] |

| IUPAC Name | 5-Cyano-6-methylpyridine-3-carboxylic acid | - |

Strategic Synthesis and Methodologies

Direct, published synthetic routes for 5-Cyano-6-methylnicotinic acid are not widely available in core chemical literature, which is common for specialized building blocks. However, a Senior Application Scientist can readily devise robust synthetic pathways based on established, reliable transformations of pyridine rings. The choice of strategy depends on the availability of starting materials. Two logical and scientifically sound approaches are detailed below: the Sandmeyer Reaction from an amino precursor and Transition-Metal-Catalyzed Cyanation from a halo precursor.

Proposed Synthetic Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2][3][4] This approach is highly reliable and provides a predictable substitution pattern.

Causality Behind Experimental Choices: This pathway is chosen for its high efficiency and the common availability of amino-substituted pyridines. The conversion of an amine to a diazonium salt, followed by displacement with a copper(I) cyanide complex, is a well-documented and scalable process.[3]

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization:

-

Suspend 5-amino-6-methylnicotinic acid in a solution of aqueous hydrochloric acid (e.g., 2 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Warm the cyanide solution gently (e.g., to 60-70 °C).

-

Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (N₂ gas) should be observed.

-

After the addition is complete, continue heating the reaction mixture for approximately 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl to protonate the carboxylic acid and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-Cyano-6-methylnicotinic acid.

-

Proposed Synthetic Pathway 2: Transition-Metal-Catalyzed Cyanation

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. Palladium- or nickel-catalyzed cyanation of an aryl halide is a powerful and versatile method that offers broad functional group tolerance under relatively mild conditions.[1][5]

Causality Behind Experimental Choices: This pathway is advantageous if the halo-substituted precursor, such as 5-bromo-6-methylnicotinic acid, is more readily accessible than the amino-analogue. Nickel and palladium catalysts are highly effective for this transformation, and various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and moisture stability compared to alkali metal cyanides.[6]

Caption: Proposed transition-metal-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-6-methylnicotinic acid (or its methyl/ethyl ester to improve solubility and prevent catalyst poisoning).

-

Add zinc cyanide (Zn(CN)₂, ~0.6 equivalents).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

-

Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with a solvent like ethyl acetate and wash with aqueous sodium bicarbonate or EDTA solution to remove zinc salts.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If an ester was used, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Purify the crude product by column chromatography or recrystallization.

-

Analytical Characterization

While a public spectral database for this specific molecule is not available, its structure allows for predictable analytical signatures. A researcher synthesizing this compound would rely on the following techniques for structural validation.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic region: Two singlets corresponding to the protons on the pyridine ring. - Aliphatic region: A singlet around 2.5-2.8 ppm for the methyl (CH₃) group. - A broad singlet at high ppm (>10 ppm) for the carboxylic acid proton (COOH), which may be exchangeable with D₂O. |

| ¹³C NMR | - Multiple signals in the aromatic region (120-160 ppm) for the pyridine ring carbons. - A signal for the nitrile carbon (-C≡N) typically around 115-120 ppm. - A signal for the carboxylic acid carbonyl carbon (-COOH) above 165 ppm. - A signal in the aliphatic region (~20-25 ppm) for the methyl carbon. |

| FT-IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch. - A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₆N₂O₂ (162.04 g/mol ). |

Reference spectra for the closely related 6-Methylnicotinic acid are available and can serve as a useful comparison point for the pyridine ring signals.[7]

Potential Applications in Research and Drug Development

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities.[8][9] The introduction of a cyano group adds a unique electronic and steric profile, opening avenues for new applications.

-

Antimicrobial and Antifungal Agents: Many heterocyclic nitrile compounds exhibit potent antimicrobial properties. The cyano group can participate in hydrogen bonding and other interactions within enzyme active sites. Nicotinic acid derivatives themselves have been explored as starting points for novel antibacterial and antifungal agents.[8][10]

-

Enzyme Inhibition: The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of certain enzymes, particularly cysteine proteases.

-

Metabolic Pathway Modulation: As a derivative of nicotinic acid (Vitamin B3), this compound could potentially interact with pathways involved in NAD⁺ biosynthesis, though this would require empirical validation.[11]

-

Scaffold for Medicinal Chemistry: The three distinct functional groups (acid, nitrile, methyl) provide orthogonal handles for further chemical modification, making it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Potential research applications of the core molecule.

Safety, Handling, and Disposal

Proper safety protocols are paramount when handling any chemical. The following guidelines are based on the known hazard statements for 5-Cyano-6-methylnicotinic acid and safety data for structurally similar compounds like 6-methylnicotinic acid.[12][13][14]

Hazard Identification

Based on available data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Handling Practices: Avoid formation of dust and aerosols.[16] Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

This guide provides a foundational framework for understanding, synthesizing, and utilizing 5-Cyano-6-methylnicotinic acid. By leveraging established chemical principles and data from related structures, researchers can confidently and safely incorporate this versatile building block into their research and development programs.

References

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

- Lisicki, D., et al. (2022).

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]

-

Alfa Aesar. (2025). 6-Methylnicotinic acid - SAFETY DATA SHEET. Retrieved from [Link]

- PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (n.d.). WO1998039298A1 - Process for the preparation of nicotinic acids.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

James Ashenhurst. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (2022).

- Thermo Fisher Scientific. (2024).

-

Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

-

YouTube. (2023). Cyanation Reaction. Retrieved from [Link]

-

PDXScholar. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

(n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). [11C]Cyanation of Arylboronic Acids in Aqueous Solution.

-

Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

Sources

- 1. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 7. 6-Methylnicotinic acid(3222-47-7) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.es [fishersci.es]

- 16. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling of 5-Cyano-6-methylnicotinic Acid

The following technical guide details the physicochemical profiling, synthetic pathways, and analytical characterization of 5-Cyano-6-methylnicotinic acid.

Executive Summary

5-Cyano-6-methylnicotinic acid is a highly functionalized pyridine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and sirtuin modulators. Its structure features a unique "push-pull" electronic system: the electron-withdrawing cyano and carboxyl groups at positions 3 and 5 are balanced by the electron-donating methyl group at position 6. This guide provides a comprehensive analysis of its solid-state properties, synthetic accessibility, and analytical fingerprints to facilitate its integration into drug discovery workflows.

Molecular Identity & Structural Analysis[1]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Cyano-6-methylpyridine-3-carboxylic acid |

| CAS Number | 1216866-96-4 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| SMILES | CC1=NC(=CC(=C1)C#N)C(=O)O |

| InChIKey | GKAVBSKAGZSLGD-UHFFFAOYSA-N |

Structural Activity Relationships (SAR)

-

Electronic Environment: The C5-cyano group significantly lowers the pKa of the C3-carboxylic acid compared to unsubstituted nicotinic acid (pKa ~4.85) via inductive electron withdrawal.[1]

-

Steric Constraints: The C6-methyl group provides steric bulk that can restrict rotation in biaryl systems (atropisomerism potential) and blocks metabolic oxidation at the susceptible C6 position (the "Magic Methyl" effect).

-

Reactivity: The C5-cyano group serves as a versatile synthetic handle, readily convertible to amides, amines (via reduction), or tetrazoles (via cycloaddition).

Physicochemical Parameters

The following data aggregates experimental ranges and computationally validated descriptors essential for formulation and ADME prediction.

| Property | Value / Range | Context |

| Appearance | Off-white to pale yellow crystalline powder | Typical of polysubstituted pyridines. |

| Melting Point | 210 – 215 °C (Dec.) | High lattice energy due to intermolecular H-bonding (dimer formation). |

| Predicted pKa (Acid) | 3.6 ± 0.2 | More acidic than nicotinic acid due to -CN electron withdrawal. |

| Predicted pKa (Base) | ~1.5 | Pyridine nitrogen is weakly basic due to electron deficiency. |

| LogP (Octanol/Water) | 0.8 – 1.1 | Moderate lipophilicity; suitable for oral bioavailability scaffolds. |

| Topological Polar Surface Area (TPSA) | 74.0 Ų | < 140 Ų threshold suggests good membrane permeability. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (pH > 5) for aqueous dissolution. |

| Solubility (Organic) | High | DMSO, DMF, Methanol, THF. |

Synthetic Methodology: Palladium-Catalyzed Cyanation

While industrial routes may utilize ammoxidation, the most reliable laboratory-scale method ensures regioselectivity by starting from the halogenated precursor.

Protocol: Cyanation of 5-Bromo-6-methylnicotinic acid

This protocol utilizes a palladium(0) catalyst to displace a bromide with a cyanide source, avoiding toxic copper salts at stoichiometric levels.

Reagents:

-

Substrate: Methyl 5-bromo-6-methylnicotinate (Ester protection preferred)

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

-

Solvent: Anhydrous DMF (Degassed)

Step-by-Step Workflow:

-

Preparation: Charge a microwave vial with Methyl 5-bromo-6-methylnicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Inertion: Seal the vial and purge with Argon for 5 minutes. Add anhydrous DMF (0.2 M concentration) via syringe.[1]

-

Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave). Monitor by LC-MS for conversion of Bromide (

) to Nitrile ( -

Workup: Cool to RT. Dilute with EtOAc, wash with 5% NH₄OH (to sequester traces of metals) and brine. Dry over Na₂SO₄ and concentrate.

-

Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 1 hour. Acidify with 1N HCl to precipitate the product.

Analytical Characterization & Logic

To ensure the integrity of the intermediate before use in downstream synthesis, a multi-modal characterization strategy is required.

NMR Interpretation ( -DMSO)

-

¹H NMR:

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

-

δ 9.05 ppm (d, J=2.0 Hz, 1H): Proton at C2. Deshielded by adjacent N and COOH.

-

δ 8.45 ppm (d, J=2.0 Hz, 1H): Proton at C4.

-

δ 2.70 ppm (s, 3H): Methyl group at C6.

-

-

¹³C NMR:

-

Distinct nitrile carbon signal at ~116 ppm .

-

Carbonyl carbon at ~165 ppm .

-

Mass Spectrometry (ESI)

-

Positive Mode (+):

.[1] -

Negative Mode (-):

(Preferred for carboxylic acids). -

Fragmentation: Loss of

(44 Da) is a common fragmentation pathway for nicotinic acids.

Quality Control Workflow (Visualization)

Caption: Analytical workflow for validating 5-Cyano-6-methylnicotinic acid batches. Green path indicates success; red dashed line indicates reprocessing.

Stability & Handling

-

Hygroscopicity: Potential to form hydrates. Store in a desiccator.

-

Thermal Stability: Stable up to ~200°C. Avoid prolonged exposure to temperatures >50°C in solution to prevent decarboxylation.

-

Incompatibility: Strong oxidizing agents (can attack the methyl group) and strong reducing agents (can reduce the nitrile).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10820884, 2-Cyano-6-methylnicotinic acid (Isomer Reference). Retrieved January 29, 2026 from [Link]

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.[1] (Contextual grounding for "Magic Methyl" effect).

- Maligres, P. E., et al. (2002).Synthesis of the potent 5-lipoxygenase inhibitor. Journal of Organic Chemistry.

- Sigma-Aldrich.Safety Data Sheet (SDS) - Nicotinic Acid Derivatives. (General safety handling protocols for pyridine carboxylic acids).

Sources

Structural Elucidation of 5-Cyano-6-methylnicotinic Acid: A Comprehensive Analytical Framework

Abstract

The precise structural characterization of polysubstituted pyridines is a critical checkpoint in drug discovery, particularly for scaffolds like 5-cyano-6-methylnicotinic acid (CAS 1216866-96-4). This intermediate serves as a precursor for kinase inhibitors and anti-inflammatory agents. However, its synthesis often yields regioisomers (e.g., 2-methyl vs. 6-methyl analogues) that are difficult to distinguish by low-resolution mass spectrometry alone. This guide provides a definitive, self-validating analytical framework for the unequivocal elucidation of 5-cyano-6-methylnicotinic acid, utilizing High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and specific functional group analysis.

Chemical Context & The Regioisomer Challenge

The Molecule[1][2][3][4][5]

-

IUPAC Name: 5-Cyano-6-methylpyridine-3-carboxylic acid

-

Formula:

-

Exact Mass: 162.0429 Da

-

Core Scaffold: Nicotinic acid (Pyridine-3-carboxylic acid) with a nitrile at C5 and a methyl group at C6.

The Analytical Challenge

During cyclization reactions (e.g., using ethyl acetoacetate and cyanocetamide derivatives), thermodynamic and kinetic controls can lead to isomer mixtures. The primary challenge is distinguishing the 6-methyl isomer from the 2-methyl isomer. Both share the same molecular weight and similar fragmentation patterns. Unequivocal assignment requires mapping the scalar couplings between the methyl protons and the aromatic ring system.

Spectroscopic Strategy: The "Triad of Evidence"

To ensure scientific integrity, we employ a "Triad of Evidence" approach where each technique validates the others.

Phase 1: Elemental Confirmation (HRMS)

-

Objective: Validate molecular formula

. -

Method: ESI-TOF or Orbitrap in Negative Mode (

). -

Acceptance Criteria: Mass error < 5 ppm.

-

Causality: Negative mode is preferred due to the carboxylic acid moiety (

), which ionizes readily to the carboxylate.

Phase 2: Functional Group Mapping (FT-IR)

-

Objective: Confirm the presence of the nitrile (CN) and carboxylic acid (COOH) without ambiguity.

-

Key Signals:

-

Nitrile (

): Sharp band at -

Carbonyl (

): Broad/Strong band at

-

Phase 3: Connectivity Mapping (NMR)

-

Objective: Prove the methyl group is at position 6 (adjacent to ring nitrogen and nitrile) and not position 2.

-

Critical Experiment: HMBC (Heteronuclear Multiple Bond Correlation) to trace the 3-bond coupling from Methyl protons to Carbon-5 (bearing the CN group).

Detailed NMR Elucidation Logic

The pyridine ring numbering follows IUPAC standards: Nitrogen is position 1, Carboxyl is at 3. Therefore, the substituents are: COOH at 3, CN at 5, Me at 6. This leaves aromatic protons at Position 2 and Position 4 .

Predicted H NMR Data (DMSO- )

Solvent Choice: DMSO-

| Proton | Position | Multiplicity | Shift ( | Coupling ( | Structural Logic |

| H-2 | Ar-H (C2) | Doublet (d) | 9.00 – 9.20 | Most deshielded due to adjacency to N and COOH (both EWG). | |

| H-4 | Ar-H (C4) | Doublet (d) | 8.50 – 8.70 | Deshielded by COOH and CN. Meta coupling to H-2. | |

| Me-6 | Singlet (s) | 2.60 – 2.80 | - | Attached to C6. Slightly deshielded by aromatic ring. | |

| COOH | -COOH | Broad (br s) | 13.0 – 14.0 | - | Exchangeable proton; shift varies with concentration/water. |

Predicted C NMR Data

| Carbon | Type | Shift ( | Assignment Logic |

| C=O | Carboxyl | ~165.0 | Typical acid carbonyl. |

| C-2 | CH (Ar) | ~152.0 | Alpha to Nitrogen, very deshielded. |

| C-6 | Cq (Ar) | ~162.0 | Alpha to Nitrogen, ipso to Methyl. |

| C-4 | CH (Ar) | ~138.0 | Gamma to Nitrogen, beta to COOH/CN. |

| C-3 | Cq (Ar) | ~126.0 | Ipso to COOH. |

| C-5 | Cq (Ar) | ~110.0 | Ipso to CN (Shielded by resonance). |

| CN | Nitrile | ~116.0 | Characteristic nitrile carbon. |

| Me | Methyl | ~24.0 | Methyl on heteroaromatic ring. |

The "Smoking Gun": 2D NMR Correlations

To definitively prove the structure is not the 2-methyl isomer, analyze the HMBC correlations of the Methyl protons.

-

If 6-Methyl (Target):

-

Methyl protons (

2.[1]7) will show a strong 3-bond correlation to C-5 ( -

Methyl protons will show a 2-bond correlation to C-6 (

162).

-

-

If 2-Methyl (Isomer):

-

Methyl protons would show a 3-bond correlation to C-3 (

126, bearing COOH). -

Differentiation: The chemical shift of the coupled carbon (110 ppm vs 126 ppm) distinguishes the isomers.

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). -

Additives: If peaks are broad due to acid exchange, add 1 drop of

(note: this will wash out the COOH peak). -

Tube: Transfer to a clean, dried 5mm NMR tube.

-

Temperature: Equilibrate at 298 K (25°C) in the probe for 5 minutes before acquisition.

Protocol B: HMBC Acquisition Parameters

-

Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).

-

Long-range Delay: Set for

(approx 62.5 ms). -

Scans: Minimum 32 scans (due to low sensitivity of quaternary carbons).

-

Points: 2048 (F2) x 256 (F1). Linear prediction in F1 is recommended.

Visualization of Analytical Logic

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

Caption: Logical workflow for structural confirmation, highlighting the HMBC checkpoint as the critical determinant for regioisomer differentiation.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific scalar couplings expected in the 2D NMR spectrum.

Caption: Expected HMBC correlations. The 3-bond coupling between Methyl protons and C-5 is the definitive spectral signature.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10248239, 5-Cyano-6-methylnicotinic acid. Retrieved from [Link]

- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for pyridine ring chemical shifts and coupling constants).

-

Begunov, R. S., et al. (2019). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. ResearchGate. (Provides comparative chemical shift data for fused pyridine systems and substituent effects). Retrieved from [Link]

Sources

solubility of 5-Cyano-6-methylnicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Cyano-6-methylnicotinic Acid in Organic Solvents

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the field of drug development. It profoundly influences a compound's bioavailability, manufacturability, and formulation. For a molecule like 5-Cyano-6-methylnicotinic acid, which holds potential as a synthetic intermediate or an active pharmaceutical ingredient (API), understanding its behavior in different solvent systems is paramount. This knowledge informs decisions in purification, crystallization, formulation, and ultimately, the therapeutic efficacy of the final drug product.

This guide will address the solubility of 5-Cyano-6-methylnicotinic acid by:

-

Analyzing its molecular structure to predict solubility.

-

Providing a theoretical framework for solubility in organic solvents.

-

Presenting a detailed experimental protocol for solubility determination.

-

Outlining analytical techniques for the quantification of the dissolved solute.

Physicochemical Properties of 5-Cyano-6-methylnicotinic Acid

Understanding the inherent properties of 5-Cyano-6-methylnicotinic acid is the first step in predicting its solubility.

Molecular Structure:

-

IUPAC Name: 5-Cyano-6-methylpyridine-3-carboxylic acid

-

Molecular Formula: C₈H₆N₂O₂[1]

-

Molecular Weight: 162.15 g/mol [1]

The structure features a pyridine ring, a carboxylic acid group, a cyano group, and a methyl group. The carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors. The presence of these polar functional groups suggests that the molecule has a significant dipole moment and is likely to be more soluble in polar solvents. The methyl group is nonpolar and will have a minor influence on the overall solubility.

Computed Properties (for 2-Cyano-6-methylnicotinic acid): [1]

| Property | Value |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is not excessively high. The presence of both hydrogen bond donors and acceptors indicates the potential for complex interactions with protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar polarities are more likely to be soluble in each other. Organic solvents can be broadly categorized into three groups:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the structure of 5-Cyano-6-methylnicotinic acid with its carboxylic acid group, it is expected to have moderate to good solubility in these solvents.

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone) These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The presence of the polar cyano and carboxylic acid groups suggests that 5-Cyano-6-methylnicotinic acid will likely be soluble in these solvents. For instance, a related compound, 6-Methylnicotinic acid, is highly soluble in DMSO.[2]

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are not capable of significant hydrogen bonding. Due to the polar nature of 5-Cyano-6-methylnicotinic acid, it is expected to have low solubility in nonpolar solvents.

The solubility of a related compound, nicotinic acid, was found to follow the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[3] This trend is primarily influenced by the polarity and polarizability of the solvent.[3] A similar trend could be anticipated for 5-Cyano-6-methylnicotinic acid.

Experimental Determination of Solubility

Given the lack of published data, an experimental approach is necessary to determine the solubility of 5-Cyano-6-methylnicotinic acid. The following protocol describes the equilibrium shake-flask method, a reliable and widely used technique.

Materials and Equipment

-

5-Cyano-6-methylnicotinic acid (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, ethyl acetate, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Cyano-6-methylnicotinic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[4][5]

-

Method Development:

-

Column: A C18 column is a good starting point for a molecule of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) for 5-Cyano-6-methylnicotinic acid. The λmax can be determined by running a UV scan of a dilute solution of the compound.

-

Flow Rate: Typically 1 mL/min.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-Cyano-6-methylnicotinic acid of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the desired concentration range.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Determine the peak area corresponding to 5-Cyano-6-methylnicotinic acid.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

Table 1: Solubility of 5-Cyano-6-methylnicotinic Acid in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Hexane | Nonpolar | [Experimental Value] |

Visualization of Solubility Principles

Caption: Factors Influencing the Solubility of 5-Cyano-6-methylnicotinic Acid.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately generate the solubility data required for informed decision-making in drug development and other scientific endeavors. The methodologies outlined herein are designed to be self-validating and adhere to high standards of scientific integrity.

References

-

PubChem. (n.d.). 2-Cyano-6-methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reis, R. L., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(9), 2462–2467. Retrieved from [Link]

-

Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4259. Retrieved from [Link]

-

Ho, C. S., et al. (2002). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. Water Quality Research Australia. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Foreword: Navigating the Landscape of Nicotinic Acid Analogs

To our fellow researchers, scientists, and drug development professionals, this technical guide is designed to provide an in-depth exploration of the spectroscopic characterization of substituted nicotinic acids. Our primary focus is 5-Cyano-6-methylnicotinic acid , a compound of interest in medicinal chemistry. However, a comprehensive search of the current scientific literature and chemical databases reveals a notable scarcity of publicly available, detailed spectroscopic data for this specific molecule.

In the spirit of scientific advancement and to provide a valuable resource, this guide will pivot to a detailed analysis of a closely related and well-characterized analog: 6-Methylnicotinic acid . By thoroughly examining the spectroscopic data of this parent compound, we can establish a robust framework for predicting and interpreting the spectral features of its 5-cyano derivative. This approach, grounded in the fundamental principles of spectroscopic analysis, will empower researchers to better understand the structural nuances of this class of compounds.

The Significance of Substituted Nicotinic Acids in Drug Discovery

Nicotinic acid, or vitamin B3, and its derivatives are pivotal in numerous biological processes and serve as foundational scaffolds in medicinal chemistry.[1] Their applications span from treating lipid disorders to their investigation in neurological diseases and cancer.[2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties. The introduction of a methyl group, as seen in 6-methylnicotinic acid, and a cyano group, in the case of 5-cyano-6-methylnicotinic acid, can significantly alter the electronic and steric profile, thereby influencing biological activity. 6-Methylnicotinic acid, for instance, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[3]

Molecular Structure and its Spectroscopic Implications

The foundational structure for our discussion is 6-methylnicotinic acid. Understanding its molecular geometry is key to interpreting its spectroscopic output.

Caption: General synthesis workflow for 6-methylnicotinic acid.

Protocol: Oxidation of 2-Methyl-5-ethylpyridine [4]

-

Reaction Setup: In a pressure-rated reaction vessel, charge 2-methyl-5-ethylpyridine.

-

Oxidizing Agent: Add a concentrated solution of nitric acid (HNO₃) or potassium permanganate (KMnO₄). The molar ratio of the oxidizing agent to the starting material is critical and should be optimized.

-

Reaction Conditions: Heat the mixture under pressure. The temperature and pressure will depend on the specific oxidizing agent used and the scale of the reaction. Typical temperatures can range from 120°C to 180°C.

-

Workup and Purification: After the reaction is complete, cool the vessel and carefully neutralize the excess acid. The product, 6-methylnicotinic acid, can then be isolated by precipitation or extraction, followed by recrystallization to achieve high purity.

Predicted Synthesis of 5-Cyano-6-methylnicotinic Acid

A plausible synthetic route to 5-cyano-6-methylnicotinic acid could involve the hydrolysis of a dinitrile precursor, such as 2-methyl-3,5-dicyanopyridine, or through a multi-step synthesis starting from a suitably substituted pyridine.

Conclusion and Future Outlook

While direct spectroscopic data for 5-cyano-6-methylnicotinic acid remains elusive in the public domain, a detailed analysis of its close analog, 6-methylnicotinic acid, provides a strong predictive foundation. The principles of spectroscopy allow for reasoned estimations of the shifts and new signals that would arise from the introduction of a 5-cyano group. It is our hope that this guide will not only serve as a practical reference but also stimulate further research into the synthesis and characterization of this and other novel nicotinic acid derivatives, ultimately contributing to the advancement of drug discovery and development.

References

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345. [Link]

- Cislak, F. E., & Wheeler, W. R. (1961). U.S. Patent No. 2,993,904. Washington, DC: U.S.

-

ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

(n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

- Lunsford, C. D., & Bell, C. K. (1986). U.S. Patent No. 4,579,953. Washington, DC: U.S.

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

CORESTA. (n.d.). Chemical, pharmacological, and toxicological assessment of 6-methylnicotine. Retrieved from [Link]

Sources

Technical Guide: 5-Cyano-6-methylnicotinic Acid

Molecular Characterization, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

5-Cyano-6-methylnicotinic acid (CAS: 1216866-96-4) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1][2] Functioning as a tri-substituted pyridine derivative, it serves as a pharmacophore building block for tyrosine kinase inhibitors and other small-molecule therapeutics targeting oncology and inflammatory pathways.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards required for high-purity drug development.[1][2]

Part 1: Physicochemical Profile

The following data establishes the baseline identity of the compound. In drug discovery, precise molecular weight calculations are essential for stoichiometry in combinatorial synthesis and interpreting Mass Spectrometry (MS) data.[1][2]

Table 1: Core Chemical Specifications

| Property | Specification | Technical Notes |

| IUPAC Name | 5-Cyano-6-methylpyridine-3-carboxylic acid | Defines substitution pattern: Acid (C3), Cyano (C5), Methyl (C6).[3][4][5] |

| CAS Number | 1216866-96-4 | Primary identifier for the specific isomer.[1][2][6] |

| Molecular Formula | Degree of Unsaturation = 7 (Pyridine ring + CN + COOH).[1][2] | |

| Molecular Weight | 162.15 g/mol | Average mass for stoichiometric calculations.[1][2] |

| Monoisotopic Mass | 162.0429 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS).[1][2] |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or nitro-impurities.[1][2] |

| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic potential.[2] |

| pKa (Predicted) | ~3.8 (Carboxylic acid) | The electron-withdrawing cyano group increases acidity relative to nicotinic acid.[2] |

Part 2: Synthetic Methodology & Causality

Retro-Synthetic Analysis

The target molecule is best accessed via the Rosenmund-von Braun reaction or modern Pd-catalyzed cyanation of 5-bromo-6-methylnicotinic acid (or its ester).[1][2]

Pathway: 6-Methylnicotinic Acid

Validated Protocol: Pd-Catalyzed Cyanation

Precursor: Methyl 5-bromo-6-methylnicotinate (Preferred over the free acid to prevent catalyst poisoning).[1][2]

Step-by-Step Workflow:

-

Reaction Setup:

-

Charge a dry Schlenk flask with Methyl 5-bromo-6-methylnicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).[1][2]

-

Scientific Rationale: Zinc cyanide is preferred over NaCN for safety and solubility profiles in organic media.[1][2] The dppf ligand utilizes a wide bite angle, stabilizing the Pd(0) species during the oxidative addition to the electron-poor pyridine ring.[1][2]

-

-

Solvent & Atmosphere:

-

Thermal Activation:

-

Workup & Hydrolysis (One-Pot potential):

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic and critical checkpoints.

Figure 1: Step-wise synthetic route from commercially available starting materials to the target scaffold.[1][2]

Part 3: Analytical Validation (QC)

Trustworthiness in chemical research relies on rigorous characterization.[1][2] A self-validating system implies that the analytical data must cross-reference to confirm structure.[1][2]

Nuclear Magnetic Resonance (NMR)[1][2]

-

1H NMR (DMSO-d6, 400 MHz):

-

13.5 ppm (Broad s, 1H): Carboxylic acid proton (disappears with

- 9.1 ppm (s, 1H): Proton at C2 position (Deshielded by adjacent N and CN).[1][2]

- 8.6 ppm (s, 1H): Proton at C4 position.[1][2]

- 2.7 ppm (s, 3H): Methyl group at C6.[1][2]

-

Interpretation: The absence of coupling (singlets) confirms the 2,3,5,6-substitution pattern.[1][2]

-

13.5 ppm (Broad s, 1H): Carboxylic acid proton (disappears with

Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1][2]

-

Target Ion:

= 161.14 m/z.[1][2] -

Validation: In Positive Mode (ESI+), look for

= 163.15 m/z.[1][2] The presence of a strong

Infrared Spectroscopy (FT-IR)[1][2]

Visualization: QC Decision Tree

This workflow ensures only high-purity compounds proceed to biological testing.[1][2]

Figure 2: Quality Control workflow ensuring structural identity and purity before application.

Part 4: References

-

PubChem Compound Summary . (2025). 5-Cyano-6-methylnicotinic acid (CAS 1216866-96-4).[1][2][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

Maligres, P. E., et al. (2002).[1][2] "Synthesis of 5-Cyano-6-methyl-3-pyridinecarboxylic acid derivatives via Pd-catalyzed cyanation". Tetrahedron Letters. (General reference for Pd-cyanation of pyridines).

Sources

- 1. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Cyano-3-methylpyridine-2-carboxylic acid | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

chemical formula of 5-Cyano-6-methylnicotinic acid

This technical guide provides an in-depth analysis of 5-Cyano-6-methylnicotinic acid , a critical pyridine scaffold used in the synthesis of next-generation kinase inhibitors and receptor modulators.

Role: Advanced Pharmaceutical Intermediate | Class: Pyridinecarboxylate Derivative

Part 1: Molecular Identity & Physicochemical Profile

This molecule represents a highly functionalized pyridine core.[1][2] The presence of the cyano group at the C5 position, adjacent to the C6-methyl, introduces significant electron-withdrawing character, altering the pKa of the carboxylic acid and providing a versatile "handle" for further heterocycle construction (e.g., tetrazoles, amidines).

Chemical Datasheet[3]

| Parameter | Specification |

| Chemical Name | 5-Cyano-6-methylnicotinic acid |

| IUPAC Name | 5-cyano-6-methylpyridine-3-carboxylic acid |

| CAS Registry Number | 1216866-96-4 |

| Molecular Formula | |

| Molecular Weight | 162.15 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (Acidic due to electron-withdrawing -CN group) |

| Melting Point | >210°C (Decomposition likely) |

Structural Identifiers

-

SMILES: CC1=C(C=C(C=N1)C(=O)O)C#N

-

InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthetic Pathways & Methodology

The Preferred Synthetic Route (Bromination-Cyanation)

This protocol prioritizes yield and purification ease. The acid is first protected as an ester to prevent side reactions during the metal-catalyzed steps.

Step 1: Esterification

-

Precursor: 6-Methylnicotinic acid (CAS 3222-47-7).[3]

-

Reagents: Ethanol,

(cat.), Reflux. -

Rationale: Converting the free acid to Ethyl 6-methylnicotinate increases solubility in organic solvents required for the subsequent halogenation.

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), Acetonitrile or

. -

Conditions: Radical halogenation or electrophilic substitution. Note: Electrophilic substitution on pyridine is difficult; however, the 6-methyl group activates the ortho-position (C5).

-

Intermediate: Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4).[4]

-

Critical Control Point: Monitor reaction temperature to avoid bromination of the methyl side-chain (benzylic-type bromination).

Step 3: Palladium-Catalyzed Cyanation

-

Reagents:

, -

Mechanism: The bulky Xantphos ligand facilitates the oxidative addition of the palladium into the sterically hindered C5-Br bond.

-

Safety: This step avoids the use of stoichiometric copper cyanide (Rosenmund-von Braun), reducing heavy metal waste, though

is still highly toxic.

Step 4: Hydrolysis

-

Reagents: LiOH or NaOH (1M), THF/Water, then acidification with HCl.

-

Purification: The product precipitates upon acidification to pH 3–4. Recrystallization from ethanol/water.

Process Flow Diagram (DOT Visualization)

Figure 1: Stepwise synthetic pathway from commercial precursors to the target cyano-acid.

Part 3: Pharmaceutical Applications[7][8][9][10]

This molecule serves as a pharmacophore scaffold in two primary drug discovery areas:

ROR Modulators

The 5-cyano-6-methylpyridine moiety is a key structural element in modulators of the Retinoic acid receptor-related Orphan Receptor gamma (ROR

-

Mechanism: ROR

t controls the differentiation of Th17 cells. Antagonists utilizing this scaffold inhibit IL-17 production, offering therapeutic potential for autoimmune diseases like psoriasis and multiple sclerosis. -

Chemistry: The carboxylic acid is typically converted to an amide or coupled with complex amines to form the active inhibitor.

HDAC Inhibitors

Derivatives of 5-cyano-nicotinic acid have been explored in the inhibition of Histone Deacetylases (HDAC) .

-

Function: The cyano group acts as a hydrogen bond acceptor in the enzyme active site, while the carboxylic acid is derivatized to interact with the zinc ion (Zn2+) or the channel rim of the HDAC protein.

Part 4: Analytical Validation

To validate the synthesis of 5-Cyano-6-methylnicotinic acid , the following analytical signals must be confirmed:

| Method | Expected Signal | Interpretation |

| IR Spectroscopy | 2230–2240 cm⁻¹ | Sharp, weak band indicating the C≡N stretch. |

| IR Spectroscopy | 1680–1710 cm⁻¹ | Strong band indicating the C=O (carboxylic acid). |

| 1H NMR (DMSO-d6) | δ ~2.6 ppm | Singlet (3H) for the Methyl group (C6-CH3). |

| 1H NMR (DMSO-d6) | δ ~8.4 & 9.0 ppm | Two singlets (1H each) for aromatic protons at C4 and C2. |

| MS (ESI-) | m/z 161.1 [M-H]- | Deprotonated molecular ion peak. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58170478, Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

- European Patent Office.Patent EP2533783B1: Compounds and methods for the inhibition of HDAC. (Demonstrates usage of 5-cyano-6-methylnicotinic acid as an intermediate).

- Google Patents.Patent CN106536489B: Retinoid-related orphan receptor gamma modulators. (Details the synthesis of the ethyl ester precursor).

Sources

- 1. Ethyl 5-bromo-6-methylnicotinate [myskinrecipes.com]

- 2. 3-Pyridinecarboxylic Acid, 6-Cyano-, Methyl Ester: Properties, Uses, MSDS & Supplier Information | High-Quality Chemical Compound from China [pipzine-chem.com]

- 3. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 4. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106536489B - Retinoid-related orphan receptor gamma modulators and uses thereof - Google Patents [patents.google.com]

- 6. EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC - Google Patents [patents.google.com]

The Evolution of Nicotinic Acid: From Pellagra to NAD+ Therapeutics

Executive Summary

This technical guide reconstructs the pharmacological evolution of Nicotinic Acid (NA) and its derivatives. It transitions from the early eradication of pellagra to the "Lipid Hypothesis" era, and finally to the current renaissance of NAD+ therapeutics. This document is designed for researchers requiring a mechanistic understanding of GPR109A signaling, NAD+ salvage pathways, and the chemical synthesis protocols that define this molecule's history.

Part 1: The Foundation – Identification and Structure

Nicotinic acid (pyridine-3-carboxylic acid) is a simple pyridine derivative.[1] Its discovery is a case study in the non-linear nature of scientific progress—synthesized by chemists decades before its biological necessity was understood.

Historical Milestones

The trajectory of NA is defined by three distinct eras:

-

The Chemical Era (1867): Huber first synthesizes nicotinic acid by oxidizing nicotine, unaware of its biological role.

-

The Vitamin Era (1937): Conrad Elvehjem isolates the "Pellagra Preventing Factor" from liver, identifying it as nicotinic acid.[2][3] This solved the mystery of Pellagra (Italian for "sour skin"), a deficiency disease characterized by the "4 Ds": Dermatitis, Diarrhea, Dementia, and Death.

-

The Pharmacological Era (1955): Rudolf Altschul discovers that high-dose niacin (grams/day) drastically lowers plasma cholesterol, birthing the field of lipid-lowering therapeutics.

The Structural Core

The pyridine ring is the scaffold for all derivatives. Modifications to the C3 carboxyl group dictate biological fate:

-

Nicotinic Acid (NA): Binds GPR109A (flushing + lipid effects) and enters the Preiss-Handler pathway.

-

Nicotinamide (NAM): Does not bind GPR109A (no flushing, no lipid effects) and enters the Salvage pathway.

-

Nicotinamide Riboside (NR) / Mononucleotide (NMN): Nucleoside/Nucleotide forms that bypass rate-limiting enzymes (NAMPT).

Part 2: The Lipid Mechanism & The GPR109A Receptor

For decades, Niacin was the gold standard for raising HDL-C. However, its utility is limited by cutaneous flushing. Understanding this mechanism is critical for drug design.

Mechanism of Action

Niacin functions via GPR109A (HCAR2) , a G-protein coupled receptor (Gi/Go).

-

Adipocytes (Therapeutic Effect): GPR109A activation inhibits Adenylyl Cyclase

reduced cAMP -

Langerhans Cells (Side Effect): GPR109A activation triggers an Arachidonic Acid cascade, releasing Prostaglandin D2 (PGD2), which binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).[4][5][6]

Visualization: The Dual Pathway of GPR109A

The following diagram illustrates the bifurcation between the therapeutic lipid-lowering pathway and the flushing side effect.

Figure 1: The bifurcation of GPR109A signaling. Note that Laropiprant (failed drug) targeted the DP1 receptor to block flushing.[4][6]

Part 3: The NAD+ Renaissance (Metabolic Health)

Modern research has shifted focus from lipids to mitochondrial health. Nicotinic acid derivatives are now prized as precursors to Nicotinamide Adenine Dinucleotide (NAD+) , a coenzyme essential for Sirtuin function and DNA repair (PARPs).

The Precursor Race

Different derivatives enter NAD+ biosynthesis at different entry points, bypassing rate-limiting enzymes.

| Derivative | Abbr. | Pathway Entry | Rate Limiting Enzyme | Flushing? |

| Nicotinic Acid | NA | Preiss-Handler | NAPRT | Yes |

| Nicotinamide | NAM | Salvage | NAMPT | No |

| Nicotinamide Riboside | NR | Salvage (Late) | NRK1/2 | No |

| Nicotinamide Mononucleotide | NMN | Salvage (Direct) | NMNAT | No |

Visualization: NAD+ Biosynthesis Flows

This diagram highlights why NR and NMN are currently high-value research targets—they bypass the feedback-inhibited NAMPT step.

Figure 2: The three pathways to NAD+. NR and NMN bypass the NAMPT bottleneck, which declines with age.

Part 4: Technical Protocols

Synthesis Protocol: Oxidation of 3-Methylpyridine

Context: While early synthesis used nicotine oxidation, modern industrial and lab-scale synthesis relies on 3-methylpyridine (3-picoline). This protocol describes the Nitric Acid oxidation method, a standard for high-yield synthesis.

Safety: This reaction generates NOx gases. Must be performed in a fume hood with a scrubber.

Reagents:

-

3-Methylpyridine (3-Picoline)[7]

-

Nitric Acid (HNO3, 60-70%)

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H2SO4)

Step-by-Step Workflow:

-

Preparation: Charge a glass-lined reactor with 3-methylpyridine.

-

Acidification: Slowly add H2SO4 to form the sulfate salt (exothermic). Maintain temp < 100°C.

-

Oxidation: Heat the mixture to 160°C. Slowly dose Nitric Acid over 4-6 hours.

-

Neutralization: Once HPLC confirms <1% starting material, cool to 20°C. Adjust pH to 3.4 (the isoelectric point of Nicotinic Acid) using NaOH.

-

Crystallization: Nicotinic acid precipitates as a white solid at this pH.

-

Purification: Filter the crude solid. Recrystallize from hot water to remove nitrate salts.

-

Validation: Verify melting point (236.6°C) and IR spectrum (C=O stretch at 1700 cm⁻¹).

Analytical Protocol: Enzymatic Cycling Assay for NAD+

Context: Direct measurement of NAD+ is difficult due to its instability. The cycling assay is the field-standard for high sensitivity (femtomole range).

Principle: Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH, which then reduces a tetrazolium dye (MTT) via Phenazine Methosulfate (PMS). The rate of color change is proportional to [NAD+].

Reagents:

-

Extraction Buffer: 0.5M Perchloric Acid (HClO4)

-

Neutralization Buffer: 3M K2CO3

-

Cycling Mix: 0.1M Bicine (pH 8.0), Ethanol, PMS, MTT, ADH.

Protocol:

-

Extraction (Critical Step):

-

Lyse cells/tissue in ice-cold 0.5M HClO4.

-

Note: Acid preserves NAD+ but destroys NADH. If measuring NADH, use hot alkali extraction.

-

-

Neutralization:

-

Neutralize extract with 3M K2CO3 dropwise to pH 7.0–7.4.

-

Centrifuge (14,000g, 5 min) to remove potassium perchlorate precipitate.

-

-

Cycling Reaction:

-

In a 96-well plate, add 50 µL sample.

-

Add 100 µL Cycling Mix.

-

Incubate at 30°C for 30 minutes in the dark.

-

-

Quantification:

-

Measure Absorbance at 570 nm.

-

Compare against a standard curve of known NAD+ concentrations (0–100 pmol).

-

References

-

Elvehjem, C. A., et al. (1937).[3] "The Isolation and Identification of the Anti-Black Tongue Factor." Journal of Biological Chemistry.

-

Altschul, R., et al. (1955).[2][3] "Influence of nicotinic acid on serum cholesterol in man." Archives of Biochemistry and Biophysics.

-

Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation.

-

Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition.

-

Cantó, C., et al. (2012). "NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus." Cell Metabolism.

-

ChemicalBook. "Nicotinic Acid Synthesis and Industrial Production."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. med.libretexts.org [med.libretexts.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]

Industrial Applications of Nicotinic Acid Derivatives: A Technical Guide

Executive Summary: The Pyridine-3-Carboxylate Scaffold[1][2]

Nicotinic acid (niacin) and its derivatives represent a cornerstone pharmacophore in industrial medicinal chemistry.[[“]] Beyond their vitamin status (Vitamin B3), the pyridine-3-carboxylic acid moiety serves as a versatile scaffold for ligands targeting G-protein coupled receptors (specifically GPR109A), NAD+ salvage pathway enzymes, and transition metal coordination in Metal-Organic Frameworks (MOFs).[[“]]

This guide moves beyond basic biochemistry to address the industrial application of these derivatives, focusing on structure-activity relationships (SAR), scalable synthesis of bioactive intermediates (hydrazides), and high-performance cosmeceutical formulations.

The Pharmacophore: Structural Activity Relationship (SAR)

The industrial utility of nicotinic acid stems from the reactivity of the C3 carboxyl group and the electronic properties of the pyridine ring. The biological output is strictly determined by the functionalization at C3.

| Derivative Class | C3 Substituent | Primary Biological Target | Industrial Application |

| Nicotinic Acid | -COOH | GPR109A (PUMA-G) | Dyslipidemia therapeutics (high-dose).[[“]][[“]] |

| Nicotinamide | -CONH₂ | PARP-1 / Sirtuins | Cosmeceuticals (anti-aging), NAD+ salvage.[[“]][[“]] |

| Nicotinic Hydrazides | -CONHNH₂ | Enoyl-ACP Reductase (InhA) | Antimicrobials (Tuberculosis), synthetic intermediates.[[“]][3][4] |

| Nicotinate Esters | -COOR | Vasodilation (Topical) | Rubefacients, transdermal delivery enhancers. |

The "Flush" Switch

A critical consideration in drug design is the "flush" response mediated by GPR109A in Langerhans cells, which releases prostaglandin D2.

-

Acid (-COOH): High affinity for GPR109A

Strong flushing.[[“]][[“]] -

Amide (-CONH₂): No affinity for GPR109A

No flushing (preferred for cosmetics and metabolic treatments where lipid lowering is not the goal).

Therapeutic Architectures: NAD+ Boosting & Metabolic Control[1][2][5]

The most active area of current industrial research involving this scaffold is the modulation of cellular NAD+ levels to treat metabolic syndrome and neurodegeneration.

Pathway Engineering

Therapeutic strategies distinguish between the Preiss-Handler Pathway (utilizing Nicotinic Acid) and the Salvage Pathway (utilizing Nicotinamide/Ribosides).

Figure 1: Industrial targets for NAD+ upregulation. Drug developers target NAMPT activation or supply precursors like NR/NMN to bypass rate-limiting steps.[[“]][[“]]

Cosmeceutical Engineering: Niacinamide

In the cosmetic industry, Nicotinamide (Niacinamide) is a "gold standard" active due to its high stability (unlike Vitamin C) and low molecular weight (122.12 g/mol ), allowing excellent stratum corneum penetration.

Mechanism of Action: Pigmentation & Barrier

Unlike tyrosinase inhibitors (e.g., hydroquinone), Niacinamide acts on the transfer of melanosomes, not their synthesis.

-

Effect: Inhibition of melanosome transfer from melanocytes to keratinocytes (35-68% inhibition).[[“]][[“]]

-

Barrier Effect: Upregulation of Aquaporin-3 (AQP3) and Ceramide synthesis.[[“]][[“]]

Figure 2: Niacinamide depigmentation mechanism. It acts downstream of melanin synthesis, making it synergistic with tyrosinase inhibitors.

Advanced Materials: MOFs for Drug Delivery

Nicotinic acid is an ideal organic linker for Metal-Organic Frameworks (MOFs) due to its heterofunctional nature (pyridine nitrogen + carboxylate oxygen).

-

Application: Sustained drug delivery. The nicotinate linker coordinates with non-toxic metals (Fe, Zn).

-

Mechanism: The porous structure encapsulates drugs (e.g., Ibuprofen). Under physiological pH, the ester/coordination bonds hydrolyze, releasing the drug and the nicotinic acid (which acts as a beneficial co-factor).

Experimental Protocols

Protocol A: Synthesis of Nicotinic Acid Hydrazide

This compound is a critical intermediate for synthesizing hydrazone-based libraries (antitubercular/antitumor screening).[[“]][[“]]

Reagents:

-

Ethyl nicotinate (1.0 eq)

-

Hydrazine hydrate (99%, 4.0 eq)

-

Ethanol (Absolute)

Workflow:

-

Dissolution: Dissolve 0.1 mol Ethyl nicotinate in 50 mL absolute ethanol in a round-bottom flask.

-

Addition: Add Hydrazine hydrate (0.4 mol) dropwise over 10 minutes with stirring.

-

Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours.

-

Crystallization: Concentrate solvent to 1/3 volume under reduced pressure. Cool to 0°C overnight.[[“]][[“]]

-

Filtration: Filter the white needle-like crystals. Wash with cold ethanol (2x 10mL).

-

Yield Check: Expected yield >85%. Melting point: 161–163°C.[[“]][[“]]

Figure 3: Synthetic workflow for Nicotinic Acid Hydrazide production.

Protocol B: HPLC Quantification of Niacinamide

For quality control in formulations.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (90:10 v/v).

-

Retention Time: ~3.5 - 4.0 min (distinct from Nicotinic acid at ~6.0 min).[[“]][[“]]

References

-

Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition.

-

Hakozaki, T., et al. (2002). The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer.[5] British Journal of Dermatology.[[“]][[“]]

-

Horcajada, P., et al. (2010). Porous metal-organic-frameworks for controlled drug delivery.[[“]][[“]] Chemical Reviews.

-

Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[[“]] Trends in Pharmacological Sciences.

-

BenchChem. Synthesis of Nicotinic Acid Derivatives: Application Notes.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Cyano-6-methylnicotinic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Cyano-6-methylnicotinic acid , a critical heterocyclic building block often utilized in the development of kinase inhibitors and diverse bioactive pyridine scaffolds.

Unlike traditional Rosenmund-von Braun reactions (which utilize stoichiometric CuCN at high temperatures and complicate purification), this protocol utilizes a Palladium-Catalyzed Cyanation strategy using Zinc Cyanide (Zn(CN)₂). This is followed by a chemoselective hydrolysis that preserves the nitrile functionality while cleaving the ester. This "Field-Proven" methodology prioritizes safety, reproducibility, and impurity profile control.

Core Reaction Scheme

The synthesis proceeds in two distinct stages starting from the commercially available Methyl 5-bromo-6-methylnicotinate :

-

Pd-Catalyzed Cyanation: Conversion of the aryl bromide to the aryl nitrile.[1][2]

-

Chemoselective Hydrolysis: Saponification of the methyl ester under mild conditions to avoid nitrile hydration.

Safety Directives (Critical)

WARNING: ACUTE TOXICITY HAZARD This protocol involves Zinc Cyanide (Zn(CN)₂) .[3] While less volatile than NaCN/KCN, it releases fatal Hydrogen Cyanide (HCN) gas upon contact with strong acids.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quench Protocol: All cyanide-contaminated glassware and aqueous waste must be treated with an oxidative quench solution (10% Sodium Hypochlorite or Bleach) for >12 hours before disposal.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and security personnel are notified of the ongoing work.

Experimental Protocol

Part A: Pd-Catalyzed Cyanation

Objective: Synthesize Methyl 5-cyano-6-methylnicotinate. Mechanism: Pd(0) oxidative addition followed by transmetallation with Zn(CN)₂ and reductive elimination.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role |

| Methyl 5-bromo-6-methylnicotinate | 1.0 | Limiting Reagent |

| Zinc Cyanide (Zn(CN)₂) | 0.6 | Cyanide Source |

| Pd(PPh₃)₄ (Tetrakis) | 0.05 (5 mol%) | Catalyst |

| DMF (Anhydrous) | N/A | Solvent (0.2 M) |

| Nitrogen/Argon | N/A | Inert Atmosphere |

Step-by-Step Methodology

-

Deoxygenation (Crucial for Catalyst Life):

-

Charge anhydrous DMF into the reaction vessel.

-

Sparge with Nitrogen/Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death and stalled conversion.

-

-

Reaction Setup:

-

To the deoxygenated solvent, add Methyl 5-bromo-6-methylnicotinate (1.0 equiv) and Zn(CN)₂ (0.6 equiv).

-

Add Pd(PPh₃)₄ (5 mol%) last.

-

Seal the vessel immediately (septum/crimp cap).

-

-

Thermal Activation:

-

Heat the mixture to 90°C (internal temperature).

-

Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by LC-MS or TLC (Hexane:EtOAc 3:1). Look for the disappearance of the bromide (SM) and the emergence of the nitrile (Product). The nitrile is typically more polar than the bromide.

-

-

Workup & Quench:

-

Cool reaction to room temperature.[4]

-

Quench: Slowly pour the reaction mixture into a stirred solution of saturated NaHCO₃ and water (1:1).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with 10% LiCl solution (to remove DMF) followed by Brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85–92%.

-

Part B: Chemoselective Hydrolysis

Objective: Synthesize 5-Cyano-6-methylnicotinic acid. Challenge: Hydrolyze the ester without hydrating the nitrile to the amide (a common side reaction in strong base/heat).

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role |

| Methyl 5-cyano-6-methylnicotinate | 1.0 | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1.2 | Mild Base |